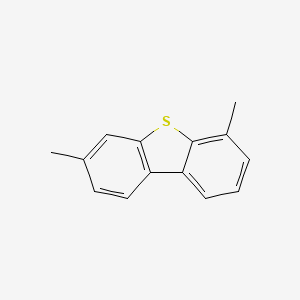

3,6-Dimethyldibenzothiophene

Übersicht

Beschreibung

3,6-Dimethyldibenzothiophene is an organosulfur compound with the molecular formula C14H12S. It is one of several dimethyl derivatives of dibenzothiophene, characterized by the presence of two methyl groups at the 3 and 6 positions on the dibenzothiophene structure. This compound is of particular interest due to its presence as a sulfur contaminant in petroleum, which poses challenges for desulfurization processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure conditions to ensure selective methylation at the 3 and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. Hydrodesulfurization (HDS) is a widely used method where sulfur-containing compounds in petroleum are treated with hydrogen in the presence of a catalyst, typically cobalt-molybdenum or nickel-molybdenum supported on alumina. This process not only removes sulfur but also facilitates the formation of dimethyl derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfoxide and sulfone back to the parent thiophene compound.

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Parent thiophene compound.

Substitution: Halogenated or nitrated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Hydrodesulfurization (HDS)

Overview

Hydrodesulfurization is a critical process in the petroleum industry aimed at removing sulfur compounds from fossil fuels to meet environmental regulations. 3,6-DMDBT serves as a model compound for studying HDS due to its structural similarity to more complex dibenzothiophene derivatives.

Catalytic Studies

Recent studies have demonstrated the effectiveness of various catalysts in the HDS of 3,6-DMDBT. For instance, NiMo catalysts supported on mesoporous materials such as MCM-41 have shown significant catalytic activity. The incorporation of titanium into these supports enhances their performance by increasing acidity and active phase dispersion, leading to improved desulfurization efficiency .

Performance Metrics

- Conversion Rates : Studies report conversion rates of 20-50% for 3,6-DMDBT under optimized conditions using solvents like n-dodecane and decalin .

- Catalyst Efficiency : The use of Ti-doped catalysts has been shown to increase conversion rates significantly compared to non-doped counterparts, with enhancements attributed to better textural properties and active phase distribution .

Adsorptive Desulfurization

Adsorption Techniques

Adsorptive desulfurization is an alternative method for sulfur removal that operates at ambient conditions, thus preserving fuel quality. Various studies have focused on the adsorption capacities of 3,6-DMDBT on different supports including activated carbon and zeolites.

Material Performance

- Activated Carbon : Exhibits the highest adsorption capacity due to its extensive surface area and functional groups .

- Transition Metal Oxides : Incorporating transition metal oxides onto supports can enhance adsorption capacities; however, optimal metal content is crucial for maximizing performance .

Case Study 1: Catalytic Performance Evaluation

A study by Huirache-Acuña et al. evaluated the HDS performance of NiMoW/Ti-HMS mesoporous catalysts. The results indicated that Ti incorporation could enhance catalytic activity by up to 2.4 times compared to non-Ti-modified catalysts, demonstrating the importance of catalyst composition in optimizing desulfurization processes .

Case Study 2: Adsorption Mechanisms

Research conducted at Pontificia Universidad Católica de Valparaíso investigated the adsorption of 4,6-DMDBT on various supports. The findings highlighted that activated carbon with NiO content showed superior adsorption characteristics due to increased metal dispersion and surface coverage .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 3,6-Dimethyldibenzothiophene exerts its effects, particularly in desulfurization, involves the interaction with catalysts that facilitate the cleavage of the carbon-sulfur bonds. In hydrodesulfurization, the compound adsorbs onto the catalyst surface, where hydrogen atoms attack the sulfur atom, leading to the formation of hydrogen sulfide and the corresponding hydrocarbon . The molecular targets include the active sites on the catalyst, typically composed of transition metals such as cobalt, molybdenum, or nickel .

Vergleich Mit ähnlichen Verbindungen

Dibenzothiophene: The parent compound without methyl groups.

4,6-Dimethyldibenzothiophene: Another dimethyl derivative with methyl groups at the 4 and 6 positions

Benzothiophene: A simpler thiophene derivative with a single benzene ring fused to the thiophene ring.

Uniqueness: 3,6-Dimethyldibenzothiophene is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interaction with catalysts. The steric hindrance provided by the methyl groups can affect the efficiency of desulfurization processes, making it a challenging compound to remove from petroleum .

Biologische Aktivität

3,6-Dimethyldibenzothiophene (DMT) is a sulfur-containing organic compound with significant relevance in environmental chemistry and biochemistry. It is primarily studied for its role in the degradation of sulfur compounds in fossil fuels and its potential biological activities. Understanding the biological activity of DMT is crucial for developing bioremediation strategies and assessing its ecological impacts.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a dibenzothiophene core with two methyl groups at the 3 and 6 positions. This structure influences its chemical reactivity and biological interactions.

Toxicity Assessments

Research indicates that DMT exhibits varying degrees of toxicity to aquatic organisms. For instance, studies have shown that dibenzothiophene compounds can be toxic to Vibrio fischeri, a common bioluminescent bacterium used for toxicity testing, and can induce cardiac deformities in Fundulus heteroclitus embryos . The toxicity levels are influenced by the concentration of DMT and the presence of other organic solutes.

Biodegradation Potential

DMT has been identified as a substrate for microbial degradation. Various strains of bacteria, such as Lysinibacillus sphaericus DMT-7 and Bacillus pumilus, have demonstrated the ability to degrade DMT effectively. These microorganisms utilize DMT as a sulfur source, indicating its potential for biodesulfurization processes in petroleum products . The degradation pathways often lead to the formation of less harmful metabolites, which can be beneficial for environmental remediation efforts.

Case Studies on Microbial Degradation

- Lysinibacillus sphaericus DMT-7 : This strain showed a rapid degradation of DMT within the first hour of incubation, achieving significant removal rates in laboratory settings. The presence of additional sulfur sources affected its degradation efficiency, highlighting the importance of nutrient conditions in bioremediation applications .

- Bacillus pumilus : A closely related strain was isolated from tropical soil and demonstrated high capacity for DMT degradation via the 4S pathway, which is crucial for desulfurization processes. This study provided insights into the metabolic capabilities of Bacillus species in degrading complex sulfur compounds .

Enzymatic Pathways Involved

The enzymatic pathways involved in the degradation of DMT include various dioxygenases and hydroxylases that facilitate the ring cleavage and subsequent mineralization of the compound. For instance, naphthalene-degrading enzymes have been implicated in the cometabolic degradation of dibenzothiophene derivatives, including DMT .

Research Findings Summary

Eigenschaften

IUPAC Name |

3,6-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTASASABTJTWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC(=C3S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185499 | |

| Record name | Dibenzothiophene, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31613-04-4 | |

| Record name | Dibenzothiophene, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031613044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.